molecular formula C10H11Cl2NO2 B2897276 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride CAS No. 1955554-99-0

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2897276
CAS No.: 1955554-99-0
M. Wt: 248.1
InChI Key: COJWAIIIPKODAL-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel antimalarial agents. Its core structure is a key scaffold in potent dihydroisoquinolone compounds identified through phenotypic screening against Plasmodium falciparum , showing promising activity against multiple drug-resistant strains of the malaria parasite . The tetrahydroisoquinoline scaffold is also a valuable precursor in enantioselective catalysis. Derivatives of similar chiral tetrahydroisoquinoline-carboxylic acids can be engineered to act as tridentate ligands, coordinating with various transition metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ to form chiral complexes . These coordination compounds have demonstrated utility in catalyzing enantioselective reactions, such as the nitroaldol (Henry) reaction, achieving significant enantiomeric excess for products like (R)-2-nitro-1-(4-nitrophenyl)ethanol . The incorporation of the 7-chloro substituent and the carboxylic acid group on the tetrahydroisoquinoline ring allows for further structural diversification, enabling researchers to fine-tune the steric and electronic properties of resulting ligands or pharmaceutical candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWAIIIPKODAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-99-0
Record name 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
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Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction involves cyclodehydration of β-phenethylamides using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For 7-chloro-THIQ-4-carboxylic acid, a chlorinated phenethylamine precursor is required. For example, 3-chlorophenethylamine can be acylated with a carboxylic acid derivative (e.g., methyl malonyl chloride) to form the amide, followed by cyclization. Subsequent reduction of the resulting dihydroisoquinoline with sodium borohydride (NaBH₄) or catalytic hydrogenation yields the THIQ core.

Pictet-Spengler Reaction

While less common for 4-carboxy-THIQs, the Pictet-Spengler reaction condenses β-phenethylamines with aldehydes or ketones under acidic conditions. Adapting this method would require a pre-functionalized aldehyde bearing a carboxylic acid precursor, such as a glyoxylic acid derivative.

Carboxylation at Position 4

Introducing the carboxylic acid group at position 4 demands precise functionalization. Two predominant strategies emerge:

Direct Carboxylation via Carbon Dioxide Insertion

A patent describing the synthesis of 5,7-dichloro-THIQ-6-carboxylic acid hydrochloride (CN110724098A) outlines a carboxylation strategy applicable to the 7-chloro analog. Key steps include:

  • Amine Protection : Reaction of 7-chloro-THIQ hydrochloride with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form 2-benzyl-7-chloro-THIQ.
  • Carboxylation : Treatment with carbon dioxide (CO₂) under high pressure (5–10 bar) in tetrahydrofuran (THF) using a palladium catalyst to introduce the carboxylic acid group at position 4.
  • Deprotection : Hydrogenolysis of the benzyl group with hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol yields the free amine.
  • Salt Formation : Acidification with hydrochloric acid (HCl) in ethanol produces the hydrochloride salt.

Hydrolysis of Cyanide or Ester Intermediates

An alternative route involves nitrile hydrolysis. For instance, 4-cyano-7-chloro-THIQ, synthesized via nucleophilic substitution of a 4-bromo intermediate with potassium cyanide (KCN), can be hydrolyzed to the carboxylic acid using concentrated hydrochloric acid under reflux.

Chlorination Strategies

Regioselective chlorination at position 7 is critical. Electrophilic aromatic substitution (EAS) using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) is feasible if the THIQ ring is activated. However, directing effects may necessitate chlorination at the phenethylamine stage prior to cyclization. For example, starting with 3-chlorophenethylamine ensures the chlorine occupies position 7 post-cyclization.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by dissolving the THIQ derivative in ethanol and adding concentrated HCl, followed by crystallization. The purity of the final product (≥95%) is confirmed via high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Bischler-Napieralski + CO₂ Cyclization, carboxylation, deprotection 70–80 High regioselectivity High-pressure CO₂ required
Nitrile Hydrolysis Nucleophilic substitution, hydrolysis 60–70 Mild conditions Multiple steps, lower yield
Patent Method Benzyl protection, carboxylation, hydrogenolysis 75–85 Scalable, high purity Requires benzyl bromide and Pd/C

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have significant biological and chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating biological processes by binding to active sites or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

  • 4-Fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CARCOQ) Molecular Formula: C24H20FNO4 (free acid) vs. C10H10ClNO2·HCl (target compound). Substituents: CARCOQ has a fluorine atom, methoxyphenyl, and phenyl groups, while the target compound features a chlorine atom and lacks aromatic substituents. Properties: The fluorine and methoxy groups in CARCOQ may enhance lipophilicity and metabolic stability compared to the target compound’s polar carboxylic acid and chloride. The hydrochloride salt of the target compound likely improves aqueous solubility over CARCOQ’s free acid form .
  • 3-Amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile (ULUTAZ) Functional Groups: ULUTAZ contains cyano and amino groups, which are absent in the target compound. Applications: Cyano groups often enhance binding affinity in enzyme inhibitors, suggesting ULUTAZ may target different biological pathways compared to the carboxylic acid-containing target compound .

Tetrahydroquinoline Derivatives

  • 6-Methyl-1,2,3,4-tetrahydroquinoline Molecular Formula: C10H13N (MW: 147.22) vs. C10H10ClNO2·HCl (estimated MW: ~248.5). Structural Differences: The absence of chlorine and carboxylic acid groups in 6-methyltetrahydroquinoline results in lower polarity and molecular weight. This compound is simpler structurally, likely favoring applications in materials science rather than pharmacology .

Benzazepine and Other Heterocycles

  • 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Core Structure: Benzazepinone vs. tetrahydroisoquinoline. Substituents: Both share a chlorine atom, but the benzazepinone lacks the carboxylic acid group. This difference may direct the benzazepinone toward central nervous system targets, whereas the target compound’s acidity could favor peripheral interactions .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Potential Applications
7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride C10H10ClNO2·HCl ~248.5 Cl, COOH (HCl salt) High in water Pharmaceutical synthesis
CARCOQ C24H20FNO4 405.42 F, 4-methoxyphenyl, COOH Moderate (free acid) Enzyme inhibition studies
6-Methoxyisoquinoline hydrochloride C10H10ClNO 195.65 OCH3, HCl salt High in water Chemical intermediates
6-Methyl-1,2,3,4-tetrahydroquinoline C10H13N 147.22 CH3 Low Materials science, catalysis

Research Findings and Implications

  • Crystallinity and Stability: The hydrochloride salt form of the target compound may exhibit superior crystallinity compared to non-ionic analogues like CARCOQ, as seen in Hirshfeld surface analyses of related tetrahydroisoquinolines .
  • Biological Relevance: Chlorine and carboxylic acid groups in the target compound could mimic natural substrates in enzymatic reactions, a feature less pronounced in methyl- or methoxy-substituted derivatives .
  • Synthetic Utility: The presence of both electron-withdrawing (Cl) and polar (COOH) groups in the target compound makes it a versatile intermediate for further functionalization, contrasting with simpler tetrahydroquinolines .

Biological Activity

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride (CAS: 1516013-85-6) is a compound of interest due to its structural similarity to various biologically active molecules. Its potential therapeutic applications span several areas, including antiviral and anti-inflammatory activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of the chloro group enhances its biological activity by influencing its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as antiviral agents. For instance, compounds structurally related to 7-chloro-1,2,3,4-tetrahydroisoquinoline have demonstrated significant inhibitory effects against HIV-1 integrase. A study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiviral activity . Specifically, modifications in the N-substituents of these compounds were found to significantly influence their inhibition potency and antiviral efficacy.

Anti-inflammatory Effects

Research indicates that tetrahydroisoquinoline derivatives may also exert anti-inflammatory effects. A study focusing on P-selectin antagonists showed that similar compounds could inhibit leukocyte adhesion and rolling on endothelial surfaces, a critical step in inflammation . This suggests that this compound might possess similar anti-inflammatory properties.

Pharmacokinetics

Understanding the pharmacokinetics of 7-chloro-1,2,3,4-tetrahydroisoquinoline is essential for evaluating its therapeutic potential. Studies on related compounds have shown that structural modifications can significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, alterations in substituents can lead to improved bioavailability and reduced toxicity .

Case Studies

Several case studies have been conducted to explore the biological activities of tetrahydroisoquinoline derivatives:

  • HIV-1 Integrase Inhibition : A specific study synthesized various derivatives and tested their efficacy against HIV-1 integrase. Some compounds showed IC50 values below 5 µM, demonstrating significant potential as antiviral agents .
  • Inflammation Models : In animal models of vascular injury and atherogenesis, tetrahydroisoquinoline derivatives exhibited oral efficacy, suggesting their potential as therapeutic agents in managing inflammatory diseases .

Data Summary

Activity IC50 Value Reference
HIV-1 Integrase Inhibition< 5 µM
Anti-inflammatory (P-selectin)Not specified

Q & A

Q. What are the established synthetic routes for 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet-Spengler reactions, where β-arylethylamines react with carbonyl compounds under acidic conditions . Key steps include:
  • Chlorination : Introducing chlorine at the 7-position via electrophilic aromatic substitution or directed metalation.
  • Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 4-position, followed by hydrochloric acid salt formation.
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.
    Reaction optimization (e.g., solvent, temperature, catalyst) is critical to minimize byproducts like over-chlorinated analogs .

Q. How is the purity and structural integrity of this compound verified in research settings?

  • Methodological Answer : Analytical techniques include:
  • HPLC/UPLC : To assess purity (>98% is standard for pharmacological studies) using reverse-phase columns and UV detection .
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., chlorine at C7, carboxylic acid at C4) and detects stereochemical impurities .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]+ for C10H11ClNO2·HCl).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in related tetrahydroisoquinoline structures .

Q. What are the key structural features influencing its reactivity and bioactivity?

  • Methodological Answer :
  • Chlorine Substituent : Enhances lipophilicity and modulates electronic effects, potentially increasing binding affinity to target receptors (e.g., neurotransmitter transporters) .
  • Tetrahydroisoquinoline Core : The partially saturated ring system introduces conformational flexibility, influencing stereoselective interactions .
  • Carboxylic Acid Group : Facilitates salt formation (improving solubility) and enables derivatization (e.g., ester prodrugs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to compare IC50 values across studies.
  • Structural Analogues : Compare activities of 7-chloro derivatives with methoxy or fluoro substitutions (e.g., 7-methoxy analogs in and ).
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify trends in receptor binding or metabolic stability .

Q. How can computational modeling guide the optimization of its pharmacological profile?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to targets (e.g., serotonin receptors) using crystal structures (e.g., PDB 5I6X) and software like AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., chlorine vs. methoxy groups) with activity to design analogs with improved potency .
  • ADMET Prediction : Tools like SwissADME estimate permeability, CYP450 interactions, and toxicity risks early in development .

Q. How to design experiments to assess its metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t1/2) and identify major metabolites via LC-MS .
  • Isotope Labeling : Track metabolic pathways using 14C-labeled compound in rodent studies.
  • Species Comparison : Test stability in human vs. rat microsomes to predict interspecies variability .

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